molecular formula C28H28B2O2P2 B12806733 Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane CAS No. 131830-91-6

Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane

Cat. No.: B12806733
CAS No.: 131830-91-6
M. Wt: 480.1 g/mol
InChI Key: CKMVZKRAFJXFTC-UHFFFAOYSA-N
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Description

Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane is a complex organoboron compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane typically involves multi-step organic synthesis techniques. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane involves its interaction with molecular targets through its boron and phosphorus atoms. These interactions can lead to the formation of stable complexes with various biomolecules and catalysts, influencing their activity and function. The compound’s ability to participate in electron transfer and coordination chemistry plays a crucial role in its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane is unique due to its combination of boron, phosphorus, and aromatic rings, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes and participate in various chemical reactions sets it apart from other similar compounds.

Properties

CAS No.

131830-91-6

Molecular Formula

C28H28B2O2P2

Molecular Weight

480.1 g/mol

IUPAC Name

boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane

InChI

InChI=1S/C28H28O2P2.B2/c1-22(31(23-14-6-4-7-15-23)27-20-12-10-18-25(27)29-2)32(24-16-8-5-9-17-24)28-21-13-11-19-26(28)30-3;1-2/h4-22H,1-3H3;

InChI Key

CKMVZKRAFJXFTC-UHFFFAOYSA-N

Canonical SMILES

B#B.CC(P(C1=CC=CC=C1)C2=CC=CC=C2OC)P(C3=CC=CC=C3)C4=CC=CC=C4OC

Origin of Product

United States

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